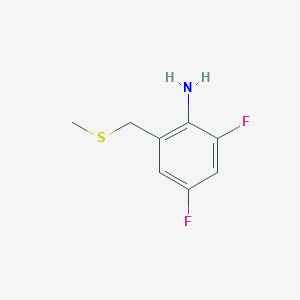

2,4-Difluoro-6-((methylthio)methyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-(methylsulfanylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NS/c1-12-4-5-2-6(9)3-7(10)8(5)11/h2-3H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGCZAMPLLZADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C(=CC(=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline: An In-Depth Technical Guide

This in-depth technical guide details the synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline , a critical intermediate often utilized in the preparation of 2,4-difluoro-6-methylaniline for pharmaceutical applications (e.g., kinase inhibitors).

Executive Summary & Strategic Importance

2,4-Difluoro-6-((methylthio)methyl)aniline (CAS: 1895912-45-4) is a specialized ortho-functionalized aniline derivative. Its primary utility lies in its role as a synthetic equivalent for the 2,4-difluoro-6-methylaniline moiety. Direct methylation of electron-deficient anilines at the ortho-position is synthetically challenging due to competing N-methylation and poor reactivity of the deactivated ring.

The most robust synthetic pathway leverages a [2,3]-sigmatropic rearrangement (modified Clauson-Kaas or Gassman-type reaction) using dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS). This method selectively introduces a (methylthio)methyl group at the ortho-position of the aniline, which can subsequently be desulfurized (e.g., via Raney Nickel) to yield the methyl group, or used as a functional handle for further elaboration.

Retrosynthetic Analysis

The retrosynthesis of the target molecule reveals that the (methylthio)methyl side chain can be installed directly onto the commercially available 2,4-difluoroaniline using a sulfonium ylide rearrangement strategy.

Retrosynthetic Pathway

-

Target: 2,4-Difluoro-6-((methylthio)methyl)aniline.

-

Disconnection: C–C bond at the ortho-position (C6).

-

Precursors:

-

Nucleophile: 2,4-Difluoroaniline (Ortho-position C6 is the only open ortho site; C2 and C4 are blocked by Fluorine).

-

Electrophile/C1 Source: Dimethyl Sulfide (DMS) activated by N-Chlorosuccinimide (NCS).

-

Mechanistic Rationale: The reaction proceeds via the formation of an azasulfonium salt intermediate. Treatment with a base generates a sulfur ylide, which undergoes a spontaneous [2,3]-sigmatropic rearrangement to form the ortho-substituted product. This route avoids the use of unstable benzyl bromides or harsh lithiation conditions that could lead to benzyne formation or defluorination.

Primary Synthetic Route: The Sulfilimine Rearrangement

This protocol is based on the Clauson-Kaas and Vilsmaier modifications of the Gassman indole synthesis, adapted for ortho-alkylation.

Reagents & Materials

| Reagent | Role | Equivalents (eq.) | Key Property |

| 2,4-Difluoroaniline | Starting Material | 1.0 | Nucleophile |

| N-Chlorosuccinimide (NCS) | Activator | 1.1 - 1.2 | Oxidant/Chlorinating agent |

| Dimethyl Sulfide (DMS) | Reagent | 1.5 - 2.0 | Forms sulfonium salt |

| Triethylamine (Et3N) | Base | 2.0 - 3.0 | Promotes rearrangement |

| Dichloromethane (DCM) | Solvent | - | Anhydrous, inert |

Detailed Experimental Protocol

Step 1: Formation of the Chlorosulfonium Complex

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with N-chlorosuccinimide (NCS) (1.1 eq) and anhydrous DCM (0.2 M concentration relative to aniline).

-

Activation: Cool the suspension to -20 °C (using a CCl4/dry ice or ethylene glycol/dry ice bath).

-

Addition: Add Dimethyl Sulfide (DMS) (1.5 eq) dropwise over 10–15 minutes.

-

Observation: A white precipitate (the active chlorosulfonium species, [Me2S-Cl]+ Cl-) will form.

-

Critical Control: Maintain temperature below -10 °C to prevent decomposition of the active species.

-

Step 2: Formation of the Azasulfonium Salt

-

Addition: Dissolve 2,4-difluoroaniline (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at -20 °C .

-

Reaction: Stir the mixture at -20 °C for 2 hours .

Step 3: Rearrangement & Product Formation

-

Base Treatment: Add Triethylamine (Et3N) (2.5 eq) dropwise to the cold mixture.

-

Note: The reaction may become slightly exothermic; control addition rate to maintain T < -10 °C.

-

-

Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (25 °C) over 2–4 hours.

Step 4: Workup & Purification

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash: Wash combined organics with brine (1 x 50 mL) and water (1 x 50 mL).

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 5:1).

-

Product:2,4-Difluoro-6-((methylthio)methyl)aniline is typically isolated as a pale yellow oil or low-melting solid.

-

Downstream Application: Desulfurization

To access 2,4-difluoro-6-methylaniline (a common drug intermediate), the thioether is reduced using Raney Nickel.

Protocol:

-

Dissolve 2,4-Difluoro-6-((methylthio)methyl)aniline in Ethanol (EtOH).

-

Add Raney Nickel (slurry in water, washed with EtOH).

-

Stir under Hydrogen atmosphere (H2) (balloon or 50 psi) for 4–16 hours.

-

Filter through Celite (Caution: Raney Ni is pyrophoric).

-

Concentrate to yield 2,4-difluoro-6-methylaniline .

Mechanistic Visualization

The following diagram illustrates the reaction pathway from the chlorosulfonium intermediate to the final rearranged product.

Caption: Mechanistic pathway for the ortho-thiomethylation of 2,4-difluoroaniline via [2,3]-sigmatropic rearrangement.

Safety & Handling Protocols

| Hazard Class | Specific Risk | Mitigation Strategy |

| Stench | Dimethyl Sulfide (DMS) and the product have a potent, disagreeable odor. | MUST use a fume hood. Treat glassware with bleach (NaOCl) before removal from hood to oxidize sulfur residues. |

| Toxicity | Fluorinated anilines are toxic by inhalation and skin contact. | Wear nitrile gloves, lab coat, and safety glasses. Avoid dust formation. |

| Reactivity | NCS is an oxidizer; Raney Nickel is pyrophoric (catches fire in air). | Keep Raney Ni wet at all times. Store NCS away from reducing agents. |

References

-

Claus, P. K.; et al. "Specific Ortho-Alkylation of Aromatic Amines." Tetrahedron Letters, 1974 , 15(36), 3319–3322. Link

-

Vilsmaier, E.; et al. "Ortho-Functionalization of Anilines via Azasulfonium Salts." Synthesis, 1980 , 1980(1), 62–64. Link

-

Signal Pharmaceuticals, LLC. "Substituted Aminopurine Compounds, Compositions Thereof, and Methods of Treatment Therewith." World Intellectual Property Organization Patent, WO2016057370A1 , 2016. (Describes the use of the title compound as a precursor to 2,4-difluoro-6-methylaniline). Link

-

Gassman, P. G.; Gruetzmacher, G. "Specific Ortho-Alkylation of Anilines." Journal of the American Chemical Society, 1973 , 95(2), 588–589. Link

Sources

2,4-Difluoro-6-((methylthio)methyl)aniline CAS number and identifiers

This is an in-depth technical guide for 2,4-Difluoro-6-((methylthio)methyl)aniline , a specialized fluorinated intermediate used in advanced medicinal chemistry, particularly in the synthesis of kinase inhibitors and other small-molecule therapeutics.

CAS Registry Number: 1895912-45-4 Chemical Formula: C₈H₉F₂NS Molecular Weight: 189.23 g/mol

Part 1: Executive Summary & Chemical Identity

Core Profile

2,4-Difluoro-6-((methylthio)methyl)aniline is a highly functionalized aniline derivative characterized by two fluorine atoms at the 2 and 4 positions and a (methylthio)methyl group at the 6-position (ortho to the amine).[1][2][3][4] This specific substitution pattern makes it a critical "scaffold" or "building block" in the design of pharmaceutical agents. The electron-withdrawing fluorine atoms modulate the metabolic stability and pKa of the aniline nitrogen, while the (methylthio)methyl group serves as a versatile handle for further functionalization (e.g., oxidation to sulfoxide/sulfone or cyclization).

Chemical Identifiers

| Property | Value |

| CAS Number | 1895912-45-4 |

| IUPAC Name | 2,4-Difluoro-6-[(methylsulfanyl)methyl]aniline |

| SMILES | CSCc1c(F)cc(F)cc1N |

| InChI Key | (Predicted) ZINVZVDSYNURHM-UHFFFAOYSA-N (Analogous) |

| Molecular Weight | 189.23 Da |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[5] |

Part 2: Synthetic Methodologies

The synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline requires precise regiochemical control to install the alkylthio side chain without affecting the fluorine substituents. The most robust route proceeds via the functionalization of a methyl-substituted precursor.

Primary Synthesis Route: Benzylic Substitution

This protocol utilizes 2,4-Difluoro-6-methylaniline as the starting material. The key challenge is preventing N-oxidation or over-bromination.

Step-by-Step Protocol:

-

Amine Protection:

-

Reagents: Acetic anhydride (

), Pyridine. -

Process: React 2,4-difluoro-6-methylaniline with

to form N-(2,4-difluoro-6-methylphenyl)acetamide . This protects the amine from oxidation during the subsequent radical step. -

Rationale: The free amine is susceptible to radical attack and oxidation; acetamide is stable to NBS.

-

-

Benzylic Bromination (Radical Substitution):

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalytic),

or Trifluorotoluene. -

Process: Reflux the protected aniline with 1.05 eq. of NBS. Radical initiation leads to N-(2-(bromomethyl)-4,6-difluorophenyl)acetamide .

-

Critical Control: Monitor reaction strictly by TLC/LCMS to stop before dibromination occurs.

-

-

Nucleophilic Substitution (Thiolation):

-

Deprotection:

-

Reagents: HCl (6N) or NaOH (aq), Ethanol.

-

Process: Hydrolysis of the acetamide group restores the free aniline.

-

Purification: Neutralize, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Visualization of Synthesis Pathway

Caption: Step-wise synthetic pathway from methyl-aniline precursor to final thioether product via radical bromination and nucleophilic substitution.

Part 3: Applications in Drug Development

This compound is a high-value intermediate for Kinase Inhibitors and KRAS targeting agents. The (methylthio)methyl moiety is often a precursor to a sulfone or sulfonamide, or it participates in forming fused heterocyclic systems.

Structural Utility

-

Bioisosterism: The fluorine atoms mimic hydrogen sterically but block metabolic oxidation sites (P450 blocking), increasing the drug's half-life.

-

Side Chain Reactivity: The sulfur atom can be oxidized to a sulfoxide (

) or sulfone ( -

Cyclization: The amine and the methylene-thio group can be used to form bicyclic systems (e.g., dihydroquinazolines) if reacted with appropriate electrophiles.

Therapeutic Areas

-

Oncology: Synthesis of EGFR, HER2, or c-Met inhibitors where the aniline ring binds to the hinge region of the kinase ATP pocket.

-

Immunology: Development of BTK (Bruton's Tyrosine Kinase) inhibitors.

Part 4: Handling, Safety & Stability (E-E-A-T)

Hazard Identification

-

Acute Toxicity: Class 6.1 (Toxic). Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Specific Hazard: Fluorinated anilines can release fluoride ions upon combustion or metabolic breakdown; handle with extreme care.

Storage & Stability Protocol

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The thioether group is susceptible to oxidation by atmospheric oxygen over time, leading to sulfoxide impurities.

-

Temperature: Refrigerator (

). -

Light: Protect from light (amber vials) to prevent radical degradation of the C-S bond.

Emergency Workflow

Caption: Emergency response protocol for exposure to fluorinated aniline intermediates.

References

-

ChemicalBook. (2024). Product Entry: 2,4-Difluoro-6-((methylthio)methyl)aniline (CAS 1895912-45-4). Retrieved from

-

EON Biotech. (2024). Catalog: Fluorinated Intermediates - CAS 1895912-45-4. Retrieved from

-

Vanderbilt University. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Contextual reference for thiolation of fluoroanilines). Retrieved from

-

PubChem. (2024). Compound Summary: 2,4-Difluoroaniline derivatives. Retrieved from

Sources

- 1. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 4. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. 2705948-90-7|2,6-Difluoro-4-(methylthio)aniline|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Analysis of 2,4-Difluoro-6-((methylthio)methyl)aniline

[1]

Executive Summary & Physicochemical Context

Precision in analyzing 2,4-Difluoro-6-((methylthio)methyl)aniline requires understanding its dual nature: the basic amine functionality facilitates protonation, while the fluorinated ring and thioether tail introduce specific lipophilicity and fragmentation behaviors.

-

Chemical Structure: Aniline core substituted at positions 2 and 4 with Fluorine, and position 6 with a -(CH2)-S-CH3 group.

-

Molecular Formula:

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Monoisotopic Mass: ~189.04 Da

-

Predicted pKa (Aniline N): ~2.5–3.0 (Lowered by electron-withdrawing fluorines).

-

Predicted LogP: ~2.8 (Moderate lipophilicity).

Strategic Implication: The low pKa necessitates a highly acidic mobile phase (pH < 3) to ensure efficient ionization in ESI+. The thioether moiety is susceptible to in-source oxidation; therefore, redox-neutral sample preparation is critical.

Analytical Workflow Strategy

The following diagram outlines the decision matrix for method development, ensuring robustness against common matrix effects found in synthetic by-products.

Figure 1: Analytical decision matrix for method selection based on quantitative vs. qualitative needs.

Experimental Protocol: LC-MS/MS Methodology

This protocol is designed to be self-validating. The use of a "Trap-and-Elute" logic in the gradient ensures that the hydrophobic thioether is separated from early-eluting polar salts.

Liquid Chromatography Conditions[1][2][3][4][5]

-

System: UHPLC (Agilent 1290 or Waters Acquity class).

-

Column: C18 Reverse Phase,

mm, 1.7 µm particle size (e.g., Acquity BEH C18).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Why: The high surface area provides retention for the lipophilic thioether tail, separating it from non-fluorinated aniline impurities.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

-

Why Formic Acid? It suppresses silanol activity and provides the protons necessary for

formation.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | State |

| 0.00 | 5 | 0.4 | Loading |

| 1.00 | 5 | 0.4 | Desalting |

| 6.00 | 95 | 0.4 | Elution |

| 7.50 | 95 | 0.4 | Wash |

| 7.60 | 5 | 0.4 | Re-equilibration |

| 10.00 | 5 | 0.4 | Ready |

Mass Spectrometry Parameters (ESI+)[1]

-

Polarity: Positive (

).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Capillary Voltage: 3.0 – 3.5 kV.

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the C-S bond).

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

-

Desolvation Gas: 800 L/hr (

).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation is critical for distinguishing this compound from its isomers (e.g., N-methylated or ring-methylated variants). The fragmentation is driven by the stability of the fluorinated benzyl cation .

Mechanistic Pathway[1]

-

Precursor Ion (

~190): The protonated moleculengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Primary Fragmentation (Neutral Loss): The most labile bond is the

bond at the benzylic position.-

Pathway A (Dominant): Heterolytic cleavage yielding a neutral methanethiol (

, 48 Da) loss. This generates a resonance-stabilized 2,4-difluoro-6-aminobenzyl cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ~142). -

Pathway B (Secondary): Loss of ammonia (

, 17 Da) from the aniline group. This is less favored due to the electron-withdrawing fluorines destabilizing the resulting phenyl cation.

-

Diagnostic Transition:

Figure 2: Proposed ESI-MS/MS fragmentation pathway showing the characteristic neutral loss of methanethiol.

Validation & Troubleshooting

To ensure Trustworthiness and Data Integrity , the following validation criteria must be met.

Specificity & Interference[1]

-

Issue: The "methylthio" group can oxidize to sulfoxide (

, +16 Da) or sulfone ( -

Control: Monitor

206 and 222. If these peaks appear in the "Blank" or "Standard" unexpectedly, add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant.

Linearity & Sensitivity[1][4]

-

Standard Curve: 1 ng/mL to 1000 ng/mL.

-

Internal Standard (ISTD): Use a deuterated analog if available. If not, 2,4-Difluoroaniline (CAS 367-25-9) can serve as a structural surrogate, though it lacks the thioether tail.

Common Pitfalls

| Symptom | Probable Cause | Corrective Action |

| Low Sensitivity | Ion Suppression from matrix. | Switch to APCI source or perform SPE cleanup (Oasis HLB). |

| Peak Tailing | Interaction between amine and silanols. | Increase buffer strength (Ammonium Formate 10mM) or use end-capped columns. |

| M+Na Adducts | Sodium contamination in glassware. | Use plasticware; add 5mM Ammonium Formate to force [M+H]+. |

References

-

NIST Mass Spectrometry Data Center. 2,4-Difluoroaniline Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

- Context: Provides baseline fragmentation d

-

-

Context: General protocols for aniline derivative purity analysis.

-

-

-

Context: Physicochemical properties and handling of the core structure.[1]

-

-

University of Saarland. Interpretation of Mass Spectra: Fragmentation Mechanisms. Available at: [Link]

-

Context: Authoritative grounding on benzylic and heteroatom cleavage mechanisms.

-

potential applications of fluorinated anilines in research.

Title: Fluorinated Anilines in High-Performance Ligand Design: A Technical Guide

Executive Summary In the landscape of modern medicinal and agrochemical chemistry, fluorinated anilines represent a critical class of pharmacophores. Beyond their role as mere structural scaffolds, they serve as precision tools for modulating the physicochemical properties of bioactive molecules.[1][2] The introduction of fluorine—with its high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å), and strong C–F bond (approx. 116 kcal/mol)—into the aniline system fundamentally alters pKa, lipophilicity (LogD), and metabolic stability. This guide provides a technical deep-dive into the rationale, application, and synthetic handling of fluorinated anilines, designed for researchers aiming to optimize lead compounds.

Part 1: Physicochemical Mechanics & Design Logic

The utility of fluorinated anilines stems from the electronic perturbation of the amino group and the aromatic ring. Unlike other halogens, fluorine’s influence is dominated by a potent inductive withdrawal (

Modulation of Basicity (pKa)

The basicity of the aniline nitrogen is a primary determinant of solubility and membrane permeability. Fluorine substitution lowers the pKa of the conjugate acid (anilinium ion), reducing the fraction of ionized drug at physiological pH (7.4). This is critical for CNS drugs where neutral species are required to cross the blood-brain barrier.

Table 1: Comparative pKa and Electronic Properties

| Compound | Substituent Position | pKa (Conjugate Acid) | Hammett Constant ( | Electronic Effect |

| Aniline | - | 4.60 | 0.00 | Reference |

| 2-Fluoroaniline | ortho | 2.96 | N/A (Steric/Field) | Strong Inductive (-I) |

| 3-Fluoroaniline | meta | 3.57 | 0.34 | Inductive (-I) dominant |

| 4-Fluoroaniline | para | 4.65 | 0.06 | Balanced (-I / +R) |

| 2,4-Difluoroaniline | ortho, para | ~2.0 - 2.5 | Cumulative | Synergistic withdrawal |

| 4-Trifluoromethylaniline | para | 2.60 | 0.54 | Strong Inductive (-I) |

Note: The anomalous pKa of 4-fluoroaniline (similar to aniline) arises because the resonance donation (+R) of fluorine into the ring nearly cancels its inductive withdrawal (-I) at the para position. In contrast, ortho- and meta-substitution lead to significant basicity reduction.

Metabolic Stability & The "Fluorine Scan"

The C–F bond is metabolically inert to cytochrome P450 oxidation. Replacing a metabolically labile C–H bond (bond dissociation energy ~98 kcal/mol) with a C–F bond (~116 kcal/mol) at the para position of an aniline ring effectively blocks hydroxylation, a common clearance pathway. This strategy, known as a "fluorine scan," is used to extend the half-life (

Conformational Control (The Ortho Effect)

In ortho-fluorinated anilines, the fluorine atom can establish an intramolecular hydrogen bond with the aniline N-H. This locks the conformation, reducing the entropic penalty upon binding to a protein target. Furthermore, the C–F bond vector is orthogonal to the

Diagram 1: Physicochemical Logic of Fluorinated Anilines

Caption: Causal flow illustrating how fluorine substitution translates fundamental atomic properties into macroscopic medicinal chemistry outcomes.

Part 2: Applications in Drug Discovery & Agrochemicals

Kinase Inhibitors (Oncology)

Fluorinated anilines are ubiquitous in kinase inhibitors. The aniline nitrogen often serves as the "hinge binder," forming a critical hydrogen bond with the kinase ATP-binding site.

-

Gefitinib (Iressa): Used for EGFR-mutated NSCLC. The 3-chloro-4-fluoroaniline moiety is essential.[4] The 4-fluoro group blocks metabolic oxidation at the para-position, while the 3-chloro group fills a hydrophobic pocket, enhancing potency.

-

Regorafenib: A multi-kinase inhibitor containing a 4-chloro-3-(trifluoromethyl)phenyl moiety, demonstrating the use of

groups to modulate lipophilicity and occupy hydrophobic pockets.

Agrochemicals

In agrochemistry, cost and environmental stability are paramount.

-

Fluindapyr: A succinate dehydrogenase inhibitor (SDHI) fungicide. Its synthesis involves 4-fluoroaniline as a starting material.[5] The fluorine atom enhances the compound's stability against environmental degradation and improves leaf penetration due to optimized lipophilicity.[4]

Table 2: Selected Bioactive Molecules Containing Fluorinated Aniline Motifs

| Drug/Agrochemical | Therapeutic Area | Moiety | Function of Fluorine |

| Gefitinib | Oncology (EGFR) | 3-Cl-4-F-aniline | Metabolic blocking; Hydrophobic fit |

| Linezolid | Antibiotic | 3-F-4-morpholinyl-aniline | Increases potency; modulates ring electronics |

| Ezetimibe | Cholesterol | 4-F-aniline (pendant) | Blocks metabolism; improves potency |

| Fluindapyr | Fungicide | 4-F-aniline derived | Environmental stability; Lipophilicity |

Part 3: Synthetic Methodologies

Synthesizing complex scaffolds with fluorinated anilines presents specific challenges. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the aniline nitrogen, making standard

The Buchwald-Hartwig Amination

For coupling fluorinated anilines with aryl halides, the Buchwald-Hartwig amination is the method of choice.

-

Challenge: Fluorinated anilines are weaker nucleophiles than unsubstituted anilines.

-

Solution: Use of electron-rich, bulky phosphine ligands (e.g., BINAP, Xantphos, BrettPhos) to facilitate the reductive elimination step from the Palladium center.

Diagram 2: Synthetic Workflow for Fluorinated Aniline Coupling

Caption: Catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical role of the base and ligand in activating the weakly nucleophilic fluoroaniline.

Part 4: Detailed Experimental Protocol

Protocol: Pd-Catalyzed C-N Coupling of 4-Fluoroaniline with 4-Bromoanisole

Objective: To synthesize N-(4-methoxyphenyl)-4-fluoroaniline with >90% yield. This protocol is optimized to overcome the reduced nucleophilicity of 4-fluoroaniline.

Reagents:

-

4-Bromoanisole (1.0 equiv, 5.0 mmol)

-

4-Fluoroaniline (1.2 equiv, 6.0 mmol)

-

Pd(OAc)

(2 mol%) -

rac-BINAP (3 mol%)

-

Cesium Carbonate (

) (1.4 equiv) -

Toluene (anhydrous, 0.2 M concentration)

Methodology:

-

Catalyst Pre-activation (The "Why": Ensures active Pd(0) species formation):

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)

(22.5 mg, 0.1 mmol) and rac-BINAP (93 mg, 0.15 mmol). -

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous Toluene (5 mL) and stir at room temperature for 10 minutes until the solution turns a clear orange/red. Note: Pre-complexation prevents Pd black precipitation.

-

-

Substrate Addition:

-

Add 4-Bromoanisole (935 mg, 5.0 mmol) and 4-Fluoroaniline (666 mg, 6.0 mmol) to the reaction vessel.

-

Add solid

(2.28 g, 7.0 mmol). Note: Cesium carbonate is preferred over NaOtBu for functional group tolerance, though NaOtBu is faster.

-

-

Reaction:

-

Add remaining Toluene (20 mL).

-

Heat the sealed vessel to 100°C in an oil bath. Stir vigorously (800 rpm).

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or LCMS after 4 hours. The electron-rich nature of the bromide and the nucleophile usually requires 4-12 hours.

-

-

Work-up & Purification:

-

Cool to room temperature. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (SiO

, Gradient: 0-10% EtOAc in Hexanes).

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the characteristic N-H broad singlet around 5.5 ppm and the distinct splitting pattern of the para-fluoro aromatic ring (coupling with

). -

19F NMR: Single peak around -120 to -130 ppm (referenced to

).

References

-

Physicochemical Properties of Fluorin

- Source: National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoroaniline.

-

URL:[Link]

-

Metabolic Stability & Fluorine in Drug Design

-

Buchwald-Hartwig Amin

- Title: Palladium-Catalyzed Aryl

- Source:Journal of the American Chemical Society (via PMC).

-

URL:[Link]

-

Agrochemical Applic

-

Gefitinib Structure & Mechanism

- Title: Gefitinib (Iressa).

- Source: DrugBank Online.

-

URL:[Link]

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of 2,4-Difluoro-6-((methylthio)methyl)aniline in Heterocyclic Synthesis

This Application Note is designed to serve as a definitive technical guide for the utilization of 2,4-Difluoro-6-((methylthio)methyl)aniline (hereafter referred to as DF-MMA ). This molecule is a high-value "lynchpin" intermediate, primarily recognized for its role in the convergent synthesis of polycyclic cap-dependent endonuclease inhibitors (e.g., Baloxavir marboxil ), but also serving as a versatile scaffold for novel fluorinated heterocycles.

Introduction & Strategic Value

2,4-Difluoro-6-((methylthio)methyl)aniline (DF-MMA) represents a privileged class of "ortho-functionalized" anilines. Its structural uniqueness lies in the juxtaposition of an electron-deficient ring (due to 2,4-difluoro substitution) and an electron-rich, nucleophilic side chain (the ortho-methylthiomethyl group).

Core Applications

-

Baloxavir Marboxil Synthesis: DF-MMA is a precursor to the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol core. The aniline functionality allows for Sandmeyer-type transformations to install halogens required for ring closure or cross-coupling.

-

Benzothiazine Scaffolds: The ortho-disposition of the amine and the sulfide allows for rapid access to 1,4-benzothiazines via demethylation-cyclization sequences.

-

Indole Synthesis: Modified Gassman or Sugasawa reactions can leverage the sulfur moiety to construct 7,9-difluoroindoles.

Physicochemical Profile (Calculated)

| Property | Value | Implication for Protocol |

| Molecular Formula | C₈H₉F₂NS | -- |

| Molecular Weight | 189.23 g/mol | Stoichiometry calculations. |

| LogP | ~2.3 | Soluble in DCM, EtOAc, THF; low water solubility. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic due to electron-withdrawing fluorines. Requires strong acids for protonation. |

| Stability | Moderate | Sensitive to oxidation (S-oxidation to sulfoxide) and light (aniline oxidation). |

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthetic utility of DF-MMA. The choice of pathway depends on whether the nitrogen atom is retained in the final pharmacophore.

Figure 1: Divergent synthetic pathways for DF-MMA. The "Green" route retains the nitrogen; the "Red" route sacrifices the nitrogen to build the thiepin core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Baloxavir Core Precursor (Sandmeyer Iodination)

Objective: Convert DF-MMA into 1,5-difluoro-2-iodo-3-((methylthio)methyl)benzene . Rationale: The aniline nitrogen is not part of the Baloxavir thiepin ring. It serves as a handle for directing the fluorination (during the aniline synthesis) and must now be replaced by an Iodine atom to facilitate the subsequent Ullmann or Suzuki coupling required to close the seven-membered thiepin ring.

Reagents & Materials

-

DF-MMA (1.0 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (3.0 equiv) - Preferred over HCl to prevent volatility issues.

-

Sodium Nitrite (NaNO₂, 1.2 equiv)

-

Potassium Iodide (KI, 2.0 equiv)

-

Acetonitrile (MeCN) / Water (1:1 mixture)

Step-by-Step Methodology

-

Salt Formation: In a reactor, dissolve DF-MMA in MeCN. Cool to 0–5 °C. Add p-TsOH (aqueous solution) slowly to precipitate the amine salt.

-

Diazotization: Add an aqueous solution of NaNO₂ dropwise, maintaining internal temperature < 5 °C. Stir for 30 minutes.

-

Critical Process Parameter (CPP): Temperature control is vital. Exceeding 10 °C may cause the diazonium species to decompose to the phenol prematurely.

-

-

Iodination (Sandmeyer): Prepare a solution of KI in water. Add the cold diazonium slurry into the KI solution (inverse addition) at room temperature.

-

Observation: Vigorous evolution of N₂ gas and formation of a dark oil.

-

-

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color change from dark purple to yellow). Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is a low-melting solid or oil.

Validation:

-

¹H NMR: Disappearance of broad NH₂ singlet (~4.0 ppm). Shift of aromatic protons due to Iodo-deshielding.

-

Yield Target: >75%.

Protocol B: Synthesis of Fluorinated Benzothiazinones (N-Retention Route)

Objective: Synthesis of 6,8-difluoro-3,4-dihydro-2H-1,4-benzothiazin-3-one . Rationale: This protocol utilizes the "demethylation-cyclization" strategy. The ortho-methylthio group is demethylated in situ to the thiolate, which then displaces an alpha-haloamide.

Reagents & Materials

-

DF-MMA (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv)

-

Aluminum Chloride (AlCl₃, 3.0 equiv) - The demethylating agent.

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

Step 1: N-Acylation

-

Dissolve DF-MMA in anhydrous DCM at 0 °C.

-

Add TEA followed by dropwise addition of Chloroacetyl chloride.

-

Stir at RT for 2 hours. Monitor by TLC (Intermediate: N-(2,4-difluoro-6-((methylthio)methyl)phenyl)-2-chloroacetamide).

-

Perform a standard aqueous wash (1M HCl, then Brine). Dry organic layer over MgSO₄. Do not purify extensively; proceed to Step 2.

Step 2: Demethylation & Cyclization (One-Pot)

-

Redissolve the crude intermediate in anhydrous DCM (or 1,2-dichloroethane for higher temp).

-

Add AlCl₃ (3.0 equiv) in one portion.

-

Heat to reflux (40 °C for DCM) for 4–6 hours.

-

Reaction Logic: The generated thiolate (-S-AlCl₂) immediately attacks the internal alkyl chloride (intramolecular S_N2) to close the ring.

-

-

Quench: Cool to 0 °C. Slowly add ice water. Caution: Exothermic hydrolysis of Al salts.

-

Isolation: Extract with DCM. Wash with NaHCO₃.[7] The product often precipitates upon concentration or trituration with pentane.

Validation:

-

¹H NMR: Appearance of a singlet at ~3.4 ppm (S-CH₂-CO). Loss of S-Me singlet (~2.0 ppm).

-

MS (ESI): [M+H]⁺ consistent with loss of Me and Cl + formation of bond (-50.5 Da net change logic requires calculation: Intermediate Mass - MeCl + Cyclization).

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Yield in Sandmeyer | Diazonium decomposition | Ensure temperature is strictly < 5 °C during nitrite addition. Check acid stoichiometry. |

| Incomplete Cyclization (Protocol B) | Inefficient demethylation | Switch Lewis Acid from AlCl₃ to BBr₃ (stronger) or use refluxing 1,2-DCE. |

| S-Oxidation Byproducts | Presence of peroxides/air | Use degassed solvents. Avoid prolonged exposure of the starting aniline to air. |

| Difficult Purification | Polarity similarity | Use Fluorinated Silica Gel or reverse-phase chromatography (C18) for better separation of fluorinated isomers. |

References

-

Discovery of Baloxavir Marboxil: Noshi, T., et al. "In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit." Antiviral Research, 2018.

-

Demethylation Methodologies: Imori, S., & Togo, H. "Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids."[8] Synlett, 2006.[8] (Cited for general demethylation logic using Lewis Acids/Chloroformates).

-

Synthesis of Thiepin Core: "Process for preparing polycyclic carbamoylpyridone derivative." Shionogi & Co., Ltd. Patent WO2016175224. (Describes the construction of the dibenzothiepin ring system).

-

Fluorinated Aniline Reactivity: "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." Vanderbilt University Research. (Provides grounding on nucleophilic substitution on polyfluoroanilines).

Disclaimer: This protocol involves the use of hazardous reagents (AlCl₃, Alkyl halides, Fluorinated aromatics). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Demethylation - Wikipedia [en.wikipedia.org]

- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids [organic-chemistry.org]

2,4-Difluoro-6-((methylthio)methyl)aniline as an intermediate in agrochemical synthesis.

Application Note: 2,4-Difluoro-6-((methylthio)methyl)aniline in Agrochemical Synthesis

Executive Summary

2,4-Difluoro-6-((methylthio)methyl)aniline is a specialized, high-value intermediate used primarily to access 2,4-difluoro-6-methylaniline , a critical building block for modern fluorinated herbicides and fungicides.[1]

In agrochemical discovery, the "2,4-difluoro-6-substituted" aniline motif is highly sought after for its ability to modulate metabolic stability and lipophilicity in active ingredients (AIs).[1] However, introducing a carbon substituent at the 6-position (ortho to the amine) of an electron-deficient 2,4-difluoroaniline ring is synthetically challenging due to poor regioselectivity in standard electrophilic aromatic substitutions.[1]

This guide details the Gassman-type ortho-alkylation strategy, which uses 2,4-difluoro-6-((methylthio)methyl)aniline as a "masked" methyl intermediate.[1] This route offers superior regiocontrol compared to direct methylation, enabling high-yield access to downstream agrochemical scaffolds.[1]

Synthetic Mechanism & Utility[1]

The synthesis of 2,4-difluoro-6-((methylthio)methyl)aniline relies on a specific ortho-functionalization reaction involving a sulfonium ion intermediate.[1] This is a variant of the Gassman Indole Synthesis or Corey-Kim oxidation mechanism applied to anilines.[1]

Mechanism of Action (The "Why"):

-

Activation: The reaction begins with the formation of a reactive azasulfonium salt from the aniline and a succinimide-sulfonium species (generated from NCS and Dimethyl Sulfide).[1]

-

Rearrangement: A [2,3]-sigmatropic rearrangement (Sommelet-Hauser type) occurs, transferring the methylthiomethyl group specifically to the ortho position.[1]

-

Selectivity: Because the 2- and 4-positions are blocked by fluorine, and the amino group directs ortho/para, the rearrangement is forced to the vacant 6-position, ensuring 100% regioselectivity.[1]

Downstream Pathways:

-

Path A (Desulfurization): Raney Nickel reduction removes the sulfur, yielding the Methyl group (2,4-difluoro-6-methylaniline).[1]

-

Path B (Oxidation): Oxidation of the sulfide to a Sulfoxide or Sulfone , creating novel polar side chains for herbicide discovery.[1]

Experimental Protocols

Protocol A: Synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline

Target: Selective Ortho-Alkylation[1][2]

Reagents:

-

Dimethyl sulfide (DMS) (1.0 - 1.2 equiv)[1]

-

N-Chlorosuccinimide (NCS) (1.0 - 1.1 equiv)[1]

-

Triethylamine (TEA) (1.0 - 1.2 equiv)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

-

Preparation of Active Species: In a flame-dried 3-neck flask under Nitrogen, dissolve NCS (1.1 equiv) in anhydrous DCM. Cool to -25°C .[1]

-

Addition of Sulfide: Add DMS (1.2 equiv) dropwise over 15 minutes. Maintain temperature below -20°C. A white precipitate (succinimide-sulfonium salt) may form.[1] Stir for 30 minutes.

-

Addition of Aniline: Add a solution of 2,4-difluoroaniline (1.0 equiv) in DCM dropwise. The mixture may turn yellow/orange.[1][4] Stir at -25°C for 2 hours to form the azasulfonium intermediate.

-

Rearrangement: Add TEA (1.2 equiv) dropwise. Allow the reaction to warm slowly to Room Temperature over 2 hours.

-

Reflux (Critical Step): Heat the mixture to reflux (approx. 40°C) for 12–16 hours. This thermal step drives the rearrangement and re-aromatization.[1]

-

Work-up: Cool to RT. Dilute with water.[1][2] Extract with DCM (3x).[1] Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[1]

-

Purification: Purify via silica gel column chromatography (Hexanes/EtOAc gradient). The product is typically a brown/yellow oil.[1][2]

Expected Yield: 40–60% (depending on scale and moisture control).[1]

Protocol B: Conversion to 2,4-Difluoro-6-methylaniline

Target: Desulfurization to Final Building Block

Reagents:

-

2,4-Difluoro-6-((methylthio)methyl)aniline (Intermediate from Protocol A)[1][2][3][5]

-

Raney Nickel (Slurry in water/ethanol)[1]

-

Ethanol (Absolute)[1]

Step-by-Step Procedure:

-

Setup: Dissolve the intermediate in Ethanol (0.3 M concentration).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 50–100 wt% relative to substrate) under an inert atmosphere (Argon/Nitrogen).[1] Caution: Raney Ni is pyrophoric.[1]

-

Hydrogenation: Purge the vessel with Hydrogen gas. Maintain a pressure of 50 psi (3.4 bar) .

-

Reaction: Stir vigorously at Room Temperature for 16 hours.

-

Filtration: Filter the mixture through a Celite pad (keep wet to prevent fire hazard). Wash with Ethanol.[1][3][6]

-

Isolation: Concentrate the filtrate. The residue is the pure 2,4-difluoro-6-methylaniline.[1]

Expected Yield: 85–95%.[1]

Visualization of Synthetic Logic

The following diagram illustrates the specific "Gassman-type" pathway and the divergent utility of the intermediate.

Figure 1: Synthetic workflow for the generation and utilization of 2,4-Difluoro-6-((methylthio)methyl)aniline.

Technical Data Summary

| Property | Specification | Notes |

| CAS Number | 1895912-45-4 | Specific to the (methylthio)methyl variant.[1][2][5] |

| Appearance | Brown to Yellow Oil | Oxidizes slowly in air; store under inert gas.[1] |

| Molecular Weight | 205.23 g/mol | Formula: C8H9F2NS |

| Solubility | DCM, EtOAc, DMSO | Poor solubility in water.[1] |

| Stability | Moderate | Sensitive to heat >100°C without solvent.[1] |

| Key Impurities | Succinimide byproducts | Remove via aqueous wash/column chromatography.[1] |

Safety & Handling (HSE)

-

Sulfide Stench: Dimethyl sulfide and the intermediate have a potent, disagreeable odor (cabbage/garlic-like).[1] All operations must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) solution should be kept ready to neutralize glassware and spills.[1]

-

Raney Nickel: Pyrophoric when dry.[1] Always keep wet with water or solvent.[1] Dispose of in a dedicated container containing water.[1]

-

Fluorinated Anilines: Potential skin sensitizers and toxic by inhalation/ingestion.[1] Wear double nitrile gloves and a lab coat.[1]

References

-

Google Patents. Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith.[1] (WO2016057370A1).[1] Describes the specific synthesis of 2,4-difluoro-6-((methylthio)methyl)aniline using NCS/DMS. Link

-

Google Patents. Substituted aminopurine compounds... (AU2015328414B2).[1] Confirmation of the Raney Ni reduction protocol to the methylaniline. Link

-

ChemicalBook. 2,4-Difluoro-6-methylaniline Product Page. Verifies the downstream building block availability.[1] Link

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Background on thiolation of fluorinated anilines.[1][7] Link

Sources

- 1. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 2. CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 3. WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

- 4. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. CAS [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. vanderbilt.edu [vanderbilt.edu]

methods for N-alkylation of 2,4-Difluoro-6-((methylthio)methyl)aniline

Application Note: Strategic N-Alkylation of 2,4-Difluoro-6-((methylthio)methyl)aniline

Part 1: Executive Summary & Chemical Analysis

Context: 2,4-Difluoro-6-((methylthio)methyl)aniline is a highly specialized intermediate, often utilized as a scaffold in the synthesis of agrochemicals (herbicides) and kinase inhibitors. Its structural complexity presents a "perfect storm" of synthetic challenges: electronic deactivation, steric hindrance, and competing nucleophilic sites. This guide provides validated protocols to achieve chemoselective N-alkylation while preserving the integrity of the thioether and fluorinated aromatic ring.

Structural Analysis & Reactivity Profile:

| Feature | Structural Cause | Synthetic Consequence |

| Electronic Deactivation | Fluorine atoms at C2 and C4 | The amino group ( |

| Steric Hindrance | Substituents at C2 (F) and C6 ( | The "ortho-effect" blocks the trajectory of incoming electrophiles, severely retarding reaction rates. |

| Chemoselectivity Risk | Thioether ( | The sulfur atom is a "soft" nucleophile. Soft electrophiles (e.g., Alkyl Iodides) may preferentially alkylate the sulfur (S-alkylation) over the "harder," deactivated nitrogen. |

Part 2: Experimental Protocols

Method A: Reductive Amination (The Gold Standard)

Best for: Introduction of diverse alkyl groups (Ethyl, Isopropyl, Benzyl, Heterocycles).

Rationale: Direct alkylation is avoided to prevent over-alkylation and S-alkylation. Reductive amination proceeds via an imine intermediate.[1][2] Since sulfur does not form stable double bonds with carbon under these conditions, this method is inherently chemoselective for nitrogen. Due to the aniline's low nucleophilicity, we utilize Titanium(IV) isopropoxide to force imine formation.

Reagents:

-

Substrate: 2,4-Difluoro-6-((methylthio)methyl)aniline (1.0 equiv)

-

Carbonyl: Aldehyde/Ketone (1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 equiv) -

Reductant: Sodium borohydride (

) (2.0 equiv) or -

Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Imine Formation (Dehydration):

-

In a flame-dried flask under Nitrogen, dissolve the aniline (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF (

concentration). -

Add

(1.5 equiv) dropwise. Note: The solution may change color slightly. -

Stir at room temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC. The Lewis acid coordinates to the carbonyl oxygen and scavenges water, driving the equilibrium toward the imine despite steric hindrance.

-

-

Reduction:

-

Cool the reaction mixture to

. -

Add

(2.0 equiv) portion-wise (or -

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Work-up (Critical for Ti Removal):

-

Quench the reaction by adding

or aqueous -

Stir vigorously for 1 hour until the white titanium emulsion separates into clear layers.

-

Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

-

Method B: Acylation-Reduction (The Precision Route)

Best for: Methylation (via Formylation) or Ethylation (via Acetylation). Guarantees mono-alkylation.

Rationale: Acyl chlorides are highly reactive "hard" electrophiles that overcome the aniline's electronic deactivation. The resulting amide is stable and non-nucleophilic, preventing over-reaction. Subsequent reduction with Borane yields the amine.[3]

Reagents:

-

Acylating Agent: Acetyl Chloride (for Ethyl) or Acetic Anhydride (1.2 equiv).

-

Base: Pyridine or Triethylamine (1.5 equiv).

-

Reductant: Borane-Dimethyl Sulfide Complex (

) (

Step-by-Step Protocol:

-

Acylation:

-

Dissolve aniline in DCM (

) at -

Add Acetyl Chloride (1.2 equiv) dropwise.

-

Stir at RT for 2 hours. Quench with water, extract, and isolate the amide intermediate.

-

-

Reduction:

-

Dissolve the dried amide intermediate in anhydrous THF (

) under Nitrogen. -

Heat to mild reflux (

). -

Add

(3.0 equiv) dropwise via syringe. Caution: Gas evolution. -

Reflux for 2–4 hours. The borane may complex with the thioether sulfur, but this is reversible.

-

-

Quench & decomplexation:

-

Cool to

. Carefully add Methanol to quench excess borane. -

Add

and reflux for 1 hour. This step breaks the Boron-Nitrogen and Boron-Sulfur complexes. -

Basify with

to

-

Part 3: Visualization & Logic

Decision Logic: Pathway Selection

Figure 1: Strategic Decision Tree for selecting the optimal alkylation pathway based on the target substituent.

Mechanistic Pathway: Reductive Amination

Figure 2: Mechanistic flow of Reductive Amination, highlighting the chemoselectivity where the thioether remains inert.

Part 4: Analytical Validation

To confirm N-alkylation and rule out S-alkylation, utilize 1H NMR comparison:

| Signal | Starting Material ( | N-Alkylated Product | S-Alkylated Impurity |

| -NH2 | Broad singlet (~3.5 - 5.0) | Becomes -NH- (integrates to 1H). | Still -NH2 (integrates to 2H). |

| -CH2-S- | Singlet (~3.7) | Unchanged (~3.7). | Shifted Downfield (>4.0) due to positive charge on S. |

| -SMe | Singlet (~2.0) | Unchanged (~2.0). | Shifted Downfield (>2.5) or split if alkylated. |

References

-

Reductive Amination of Electron-Deficient Anilines

-

Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

-

Source: Thieme Connect (Synlett).

-

-

Borane Reduction of Amides

-

Titanium(IV)

-

Chemoselectivity of Borane

- Title: Reduction of Amides by Boranes (Mechanism and Selectivity).

-

Source: ResearchGate / Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]

- 4. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro and in vivo evaluation of compounds derived from 2,4-Difluoro-6-((methylthio)methyl)aniline

This Application Note is structured to guide Medicinal Chemists and Pharmacologists through the preclinical evaluation of bioactive small molecules synthesized from the scaffold 2,4-Difluoro-6-((methylthio)methyl)aniline .

While this scaffold is historically prominent in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., analogs of Inpyrfluxam or Fluxapyroxad), its structural motifs—specifically the electron-withdrawing fluorine atoms and the metabolically labile thioether tail—make it a critical case study for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in both agrochemical and pharmaceutical drug discovery.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The core scaffold, 2,4-Difluoro-6-((methylthio)methyl)aniline , presents a unique "push-pull" electronic environment utilized in high-affinity inhibitors of Mitochondrial Complex II (Succinate Dehydrogenase).

-

The 2,4-Difluoro Motif: These atoms block metabolic oxidation at the typically labile ortho and para positions of the aniline ring, extending half-life (

) and increasing lipophilicity for membrane permeability. -

The ((Methylthio)methyl) Handle: This flexible thioether side chain often occupies the hydrophobic pocket of the target enzyme (e.g., the Ubiquinone binding site). However, it represents a "metabolic soft spot," prone to S-oxidation.

Critical Evaluation Challenge: The primary challenge in evaluating these derivatives is distinguishing between the potency of the parent compound and the potential activity (or toxicity) of its sulfoxide/sulfone metabolites.

Evaluation Workflow (Logic Diagram)

The following workflow illustrates the decision gates for progressing a compound from synthesis to in vivo efficacy.

Caption: Step-wise screening cascade prioritizing enzymatic affinity before addressing the metabolic liability of the thioether group.

In Vitro Evaluation: Mechanism & Protocols

Primary Target Assay: Succinate Dehydrogenase (SDH) Inhibition

The molecular target for these aniline derivatives is typically the Ubiquinone (Q) binding site of Complex II. The most robust method for high-throughput screening is the DCIP (2,6-Dichlorophenolindophenol) Reduction Assay .

Mechanism: SDH catalyzes the oxidation of Succinate to Fumarate.[1][2][3] Electrons are transferred to the artificial acceptor DCIP (blue), reducing it to DCIPH2 (colorless).[3] Inhibitors prevent this electron transfer, maintaining the blue color.

Caption: Mechanism of the DCIP reporter assay. The inhibitor binds to the Q-site, preventing the decolorization of DCIP.

Protocol A: SDH Inhibition Assay (DCIP Method)

Reagents:

-

Mitochondrial fraction (isolated from rat liver or fungal lysate).

-

Assay Buffer: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (substrate).

-

Reporter: 50 µM DCIP (Sigma-Aldrich).

-

Activator: 50 µM Decylubiquinone (optional, to stimulate specific Q-site activity).

Procedure:

-

Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 10 µM).

-

Incubation: Add 5 µL compound + 10 µL mitochondrial protein to 96-well plate. Incubate 10 min at 25°C to allow binding.

-

Initiation: Add 85 µL Reaction Mix (Buffer + Succinate + DCIP).

-

Measurement: Monitor Absorbance at 600 nm kinetically for 20 minutes.

-

Analysis: Calculate Slope (Vmax) for each well. Determine IC50 using a 4-parameter logistic fit.

-

Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Carboxin or Fluxapyroxad) IC50 within 3-fold of historical mean.

-

ADME Profiling: Metabolic Stability (S-Oxidation)

The ((methylthio)methyl) group is highly susceptible to Flavin-containing Monooxygenases (FMOs) and CYPs, converting the sulfide (-S-) to sulfoxide (-SO-) and sulfone (-SO2-).

Why this matters:

-

Chirality: Sulfoxides are chiral. Metabolic oxidation will create a racemic mixture of metabolites in vivo, potentially complicating PD.

-

Solubility: Sulfones are significantly more polar, which may reduce cell permeability.

Protocol B: Microsomal Stability Tracking

-

System: Pooled Liver Microsomes (Human/Rat) + NADPH Regenerating System.

-

Substrate: 1 µM Test Compound.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS (Triple Quadrupole).

-

Critical Step: Monitor MRM transitions specifically for [M+16] (Sulfoxide) and [M+32] (Sulfone).

-

-

Calculation:

In Vivo Evaluation

Pharmacokinetics (PK)

Due to the fluorine substitution, these compounds often exhibit high oral bioavailability. However, the "methylthio" group can lead to rapid clearance via sulfoxidation.

Study Design (Rat/Mouse):

-

Groups: IV (1 mg/kg) vs. PO (5 mg/kg).

-

Vehicle: 5% DMSO / 40% PEG400 / 55% Water (Anilines are often lipophilic; PEG improves solubility).

-

Sampling: Plasma collected at 0.25, 0.5, 1, 2, 4, 8, 24 h.

-

Key Parameter: Look for the "Double Peak" phenomenon in plasma concentration curves, which often indicates enterohepatic recirculation common with fluorinated anilines.

Toxicity Flags (The Ames Test)

Aniline derivatives carry a structural alert for genotoxicity. Before efficacy testing, an Ames Test (Salmonella typhimurium) is mandatory.

-

Note: The 2,4-difluoro substitution often reduces mutagenic potential compared to non-fluorinated anilines by blocking the formation of reactive nitrenium ions, but verification is required.

Data Interpretation & Reference Standards

When analyzing data, compare novel derivatives against established standards to gauge commercial viability.

| Parameter | Target Criteria | Reference (Fluxapyroxad/Inpyrfluxam type) |

| SDH IC50 | < 10 nM | ~ 2–5 nM |

| Microsomal Stability | t1/2 > 30 min | Stable (due to pyrazole/amide masking) |

| LogP | 2.5 – 4.0 | 3.0 – 3.5 |

| Primary Metabolite | < 10% of Parent | Desmethyl or Sulfoxide |

References

-

Succinate Dehydrogenase Assay Protocols

- Sigma-Aldrich. (n.d.). Succinate Dehydrogenase Assay Kit Technical Bulletin.

-

Chemistry of SDHI Fungicides (Inpyrfluxam Context)

- Sumitomo Chemical Co., Ltd. (2018). Research and Development of a Novel Fungicide, Inpyrfluxam. Sumitomo Kagaku, Vol 2018.

-

Metabolic Stability of Sulfur-Containing Drugs

-

F.P.[4] Guengerich. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

-

Toxicology of Fluorinated Anilines

- National Toxicology Program (NTP).

Sources

Troubleshooting & Optimization

improving reaction yields for 2,4-Difluoro-6-((methylthio)methyl)aniline synthesis

Welcome to the technical support center for the synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product.

Synthetic Pathway Overview

The synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline is a three-step process starting from 2,4-difluoronitrobenzene. The sequence involves a chloromethylation, followed by a nucleophilic substitution to introduce the methylthio group, and finally, a reduction of the nitro group.

Caption: Proposed synthetic route for 2,4-Difluoro-6-((methylthio)methyl)aniline.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis. Each problem is followed by potential causes and recommended solutions.

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Step 1: Chloromethylation of 2,4-Difluoronitrobenzene

Problem: Low yield of 2,4-Difluoro-6-(chloromethyl)nitrobenzene.

| Potential Cause | Explanation | Recommended Solution |

| Low Reactivity of Substrate | The nitro group deactivates the aromatic ring towards electrophilic substitution, making the Blanc chloromethylation challenging.[1] | Increase the reaction temperature and/or time. Consider using a stronger Lewis acid catalyst, but be cautious of increased side product formation. |

| Side Product Formation | The primary side product is often a diarylmethane, formed by the reaction of the product with another molecule of the starting material.[1] | Use an excess of formaldehyde and HCl relative to the 2,4-difluoronitrobenzene to favor the desired reaction. Maintain a moderate reaction temperature to minimize Friedel-Crafts alkylation side reactions. |

| Moisture in the Reaction | The Lewis acid catalyst (e.g., ZnCl₂) is sensitive to moisture, which can quench its activity. | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. |

| Formation of Bis(chloromethyl) ether | This is a known, highly carcinogenic byproduct of the Blanc reaction.[1] | Handle the reaction mixture with extreme caution in a well-ventilated fume hood. Modified procedures using chloromethyl methyl ether can sometimes mitigate this, but also require careful handling.[1] |

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

Problem: Incomplete conversion to 2,4-Difluoro-6-((methylthio)methyl)nitrobenzene.

| Potential Cause | Explanation | Recommended Solution |

| Insufficient Nucleophile | The reaction is a standard SN2 displacement of the benzylic chloride.[2][3] Stoichiometric or excess sodium thiomethoxide is required for complete conversion. | Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide. Ensure the sodium thiomethoxide is of high purity and anhydrous. |

| Poor Solvent Choice | The choice of solvent can significantly impact the rate of an SN2 reaction. | Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the thiomethoxide anion. |

| Low Reaction Temperature | While the reaction should be facile, insufficient thermal energy can lead to slow reaction rates. | If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C to increase the rate of substitution. |

Step 3: Reduction of the Nitro Group

Problem: Low yield of 2,4-Difluoro-6-((methylthio)methyl)aniline.

| Potential Cause | Explanation | Recommended Solution |

| Catalyst Poisoning | If using catalytic hydrogenation (e.g., Pd/C, PtO₂), the sulfur atom in the methylthio group can poison the catalyst, leading to incomplete reduction. | Use a reduction method that is tolerant of sulfur compounds. Metal-mediated reductions, such as with iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), are often effective.[4] |

| Incomplete Reduction | The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] Insufficient reducing agent or harsh conditions can lead to a mixture of products. | Ensure an adequate excess of the reducing agent is used. Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material and any intermediates. |

| Side Reactions | Over-reduction or side reactions can occur under harsh conditions. For example, some strong reducing agents could potentially cleave the C-S bond, though this is less common. | Choose a chemoselective reduction method. The Fe/NH₄Cl system is known for its good functional group tolerance.[5][6] |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Blanc chloromethylation in the first step?

A1: The Blanc chloromethylation is an electrophilic aromatic substitution. Under acidic conditions with a Lewis acid catalyst like ZnCl₂, formaldehyde is protonated, which makes the carbonyl carbon highly electrophilic. The π-electrons of the aromatic ring attack this electrophile. The resulting benzyl alcohol is then rapidly converted to the corresponding benzyl chloride in the presence of HCl.[1]

Q2: Why is the chloromethyl group introduced at the 6-position?

A2: In electrophilic aromatic substitution on 2,4-difluoronitrobenzene, the directing effects of the substituents must be considered. The nitro group is a meta-director and strongly deactivating. The fluorine atoms are ortho, para-directors and deactivating. The position ortho to the nitro group (the 3 and 5 positions) are deactivated. The position para to the 2-fluoro and ortho to the 4-fluoro (the 5 position) is also a possibility. However, the 6-position is ortho to the nitro group and para to the 4-fluoro group. While the nitro group is deactivating, the para-directing effect of the fluorine can still influence the regioselectivity, making the 6-position a plausible site for substitution, especially under forcing conditions.

Q3: Are there alternative methods for reducing the nitro group that are compatible with the thioether?

A3: Yes, several methods are known for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities.[5][6] Besides the use of iron in acidic or neutral conditions, tin(II) chloride (SnCl₂) in HCl is another classic and effective method.[4] Some modern methods utilize samarium(0) metal or other specialized reagents that offer high selectivity.[5] Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with a catalyst like Pd/C can sometimes be more tolerant to sulfur than direct hydrogenation with H₂ gas, but this should be evaluated on a case-by-case basis.

Q4: How can I purify the final product?

A4: The final product, being an aniline, is basic. It can be purified by extraction into an acidic aqueous solution (e.g., dilute HCl), washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or extract the purified aniline. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Q5: What are the key safety precautions for this synthesis?

A5:

-

Blanc Chloromethylation: This step involves formaldehyde and HCl and can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[1] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Thiomethoxide: This reagent is corrosive and moisture-sensitive. Handle it under an inert atmosphere if possible.

-

Catalytic Hydrogenation: If this method is chosen for the reduction, proper procedures for handling flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel) must be followed.

-

General: All aromatic nitro compounds and anilines should be considered toxic and handled with care.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-6-(chloromethyl)nitrobenzene

-

To a stirred solution of 2,4-difluoronitrobenzene in a suitable solvent (e.g., 1,2-dichloroethane), add paraformaldehyde and anhydrous zinc chloride.

-

Bubble dry hydrogen chloride gas through the mixture at a controlled temperature (e.g., 60-70°C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and pour it onto ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,4-Difluoro-6-((methylthio)methyl)nitrobenzene

-

Dissolve the 2,4-difluoro-6-(chloromethyl)nitrobenzene in a polar aprotic solvent like DMF.

-

Add sodium thiomethoxide portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product may be used directly in the next step or purified by column chromatography.

Step 3: Synthesis of 2,4-Difluoro-6-((methylthio)methyl)aniline

-

To a stirred suspension of iron powder and ammonium chloride in a mixture of ethanol and water, heat the mixture to reflux.

-

Add a solution of 2,4-difluoro-6-((methylthio)methyl)nitrobenzene in ethanol dropwise to the refluxing mixture.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final product by column chromatography or distillation.

References

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. ResearchGate. Available at: [Link]

- Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). Sci-Afric Journal of Scientific Issues, Research and Essays.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

- Wang, L., et al. (2020). C-S coupling with nitro group as leaving group via simple inorganic salt catalysis.

- Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering.

- Doss, R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters.

-

ResearchGate. (n.d.). Hydrogenation of nitrobenzene a Catalytic performance for the.... ResearchGate. Available at: [Link]

- Selt, M., et al. (2021).

-

Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Quora. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene. Available at: [Link]

- Al-awadi, N. A., et al. (2024).

- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

- Royal Society of Chemistry. (2024). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Chemical Science.

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. Available at: [Link]

- Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Chemistry Stack Exchange.

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

- ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles.

- Quora. (2017). What is the reaction of formaldehyde and HCL?. Quora.

-

Wikipedia. (n.d.). Blanc chloromethylation. Wikipedia. Available at: [Link]

- Penn State Engineering. (n.d.).

- ResearchGate. (n.d.). Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water.

- Journal of the Chemical Society C: Organic. (n.d.). Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part V. Reduction of alkyl- and methoxy-nitrobenzenes, and nitrobenzene by trialkyl phosphites.

- Academia.edu. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for Functionalizing 2,4-Difluoro-6-((methylthio)methyl)aniline

Welcome to the technical support center for the functionalization of 2,4-Difluoro-6-((methylthio)methyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile aniline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

I. Introduction to Functionalizing 2,4-Difluoro-6-((methylthio)methyl)aniline

2,4-Difluoro-6-((methylthio)methyl)aniline is a valuable building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms, a primary amine, and a methylthio-methyl group offers multiple avenues for functionalization. However, the interplay of these functional groups can present unique challenges. The electron-withdrawing nature of the fluorine atoms deactivates the aniline ring to some extent, while the amino group is a strong activating, ortho-, para-director that is also basic and nucleophilic.[1][2] The methylthio-methyl substituent adds further complexity due to its potential for oxidation or interaction with certain reagents.

This guide will focus on common functionalization strategies, including N-acylation, N-sulfonylation, and C-H functionalization, providing insights into overcoming potential hurdles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 2,4-Difluoro-6-((methylthio)methyl)aniline, offering probable causes and actionable solutions.

Issue 1: Low Yield of N-Acylated or N-Sulfonylated Product

Probable Cause 1: Incomplete Reaction.

-

Scientific Rationale: The nucleophilicity of the aniline can be diminished by the two electron-withdrawing fluorine atoms.[1] Additionally, if the acid byproduct (e.g., HCl from an acyl chloride) is not effectively neutralized, it will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]

-

Solution:

-

Base Selection: Employ a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct. Use at least a stoichiometric amount (1.1 equivalents is a good starting point).[3]

-

Reagent Purity: Ensure your acylating or sulfonylating agent is of high purity and has not hydrolyzed due to improper storage.[3]

-

Temperature Control: While starting at a low temperature (e.g., 0 °C) is often recommended to control exotherms, a gradual increase in temperature may be necessary to drive the reaction to completion.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

-

Probable Cause 2: Side Reactions.

-

Scientific Rationale: The primary amine can undergo multiple functionalizations. For instance, with sulfonyl chlorides, di-sulfonylation can occur, where two sulfonyl groups attach to the nitrogen atom.[3]

-

Solution:

-

Controlled Reagent Addition: Add the acylating or sulfonylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-functionalization.[3]

-